n-(Sec-butyl)-3-(furan-2-yl)propanamide
Description
N-(Sec-butyl)-3-(furan-2-yl)propanamide is a synthetic amide derivative featuring a furan-2-yl moiety linked to a propanamide backbone and a sec-butyl group attached to the nitrogen atom. The furan ring contributes to π-π stacking interactions in biological systems, while the sec-butyl group may enhance lipophilicity and metabolic stability compared to linear alkyl chains .
Properties
Molecular Formula |
C11H17NO2 |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
N-butan-2-yl-3-(furan-2-yl)propanamide |
InChI |
InChI=1S/C11H17NO2/c1-3-9(2)12-11(13)7-6-10-5-4-8-14-10/h4-5,8-9H,3,6-7H2,1-2H3,(H,12,13) |
InChI Key |
INGTYQTUNQBGJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)CCC1=CC=CO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(Sec-butyl)-3-(furan-2-yl)propanamide typically involves the reaction of a furan derivative with a sec-butylamine and a propanoic acid derivative. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the amide bond. Common reagents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC) as dehydrating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
n-(Sec-butyl)-3-(furan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the furan ring.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Sec-butyl-3-(furan-2-yl)propanamine.
Substitution: Brominated or nitrated furan derivatives.
Scientific Research Applications
n-(Sec-butyl)-3-(furan-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which n-(Sec-butyl)-3-(furan-2-yl)propanamide exerts its effects involves interactions with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the amide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(sec-butyl)-3-(furan-2-yl)propanamide with structurally or functionally related compounds, emphasizing molecular features, biological activities, and physicochemical properties.
Key Findings from Comparative Analysis:
Structural Impact on Receptor Binding: Compounds with benzoxazole cores (e.g., Xb and 17) exhibit strong adenosine A2A receptor antagonism due to planar aromatic systems enhancing target engagement . In contrast, simpler furan-propanamide analogs (e.g., N-(furan-2-ylmethyl)-3-phenylpropanamide) lack reported receptor activity, suggesting that heterocyclic complexity is critical for potency . The sec-butyl group in the target compound may confer higher metabolic stability than the piperidine or dihydroisoquinoline groups in related analogs, which are prone to oxidative metabolism .
Solubility: Furan-containing compounds generally exhibit moderate aqueous solubility, but derivatives with polar groups (e.g., morpholine-sulfonyl in ) show enhanced solubility.
Biological Activity Trends: Enzyme Inhibition: Propanamide derivatives with benzimidazole or indole moieties (e.g., ZINC71804814) demonstrate acetylcholinesterase inhibition (IC50 < 10 µM), whereas furan-based analogs are less explored in this context .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
